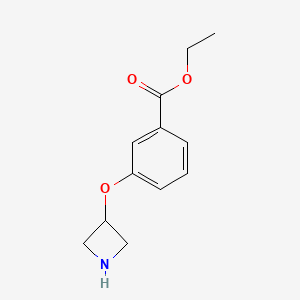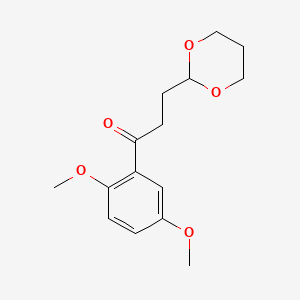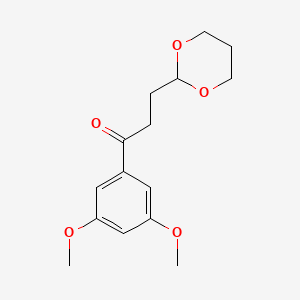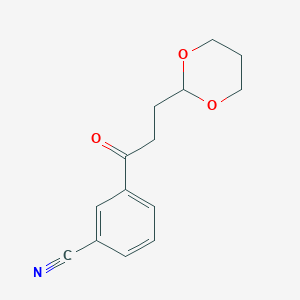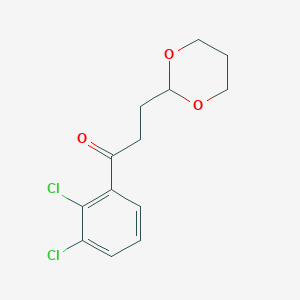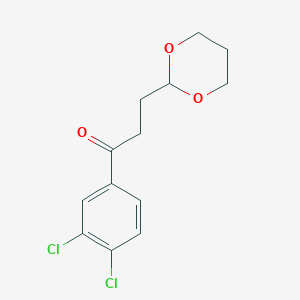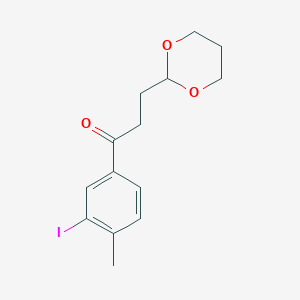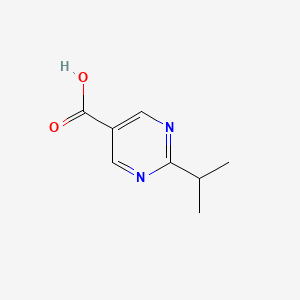
2-Isopropylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylpyrimidine-5-carboxylic acid (IPPCA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless and crystalline solid with a molecular weight of 152.15 g/mol. IPPCA is a derivative of the pyrimidine family of compounds, and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Metal-Bearing and Functionalized Pyrimidines Synthesis
Metal-bearing and trifluoromethyl-substituted pyrimidines, including those related to 2-Isopropylpyrimidine-5-carboxylic acid derivatives, have been explored for their potential in generating high-yield carboxylic acids through halogen/metal permutation and carboxylation reactions. These studies underscore the utility of pyrimidines in organic synthesis, providing a pathway for producing various carboxylic acids with potential applications in pharmaceuticals and materials science (Schlosser, Lefebvre, & Ondi, 2006).
Inorganic Crystal Engineering
Research into ligands like 4- and 5-carboxylic acid pyrimidine has led to the synthesis and characterization of several coordination complexes, which are important for inorganic crystal engineering. These complexes, by eliminating the need for potentially disruptive counterions, demonstrate the role of pyrimidine derivatives in developing charge-neutral complex ions, paving the way for advancements in materials science and nanotechnology (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Cocrystals Design and Synthesis
The design of cocrystals involving pyrimidine derivatives and various carboxylic acids highlights the significance of pyrimidines in supramolecular chemistry. These studies reveal how pyrimidine units can serve as proton-accepting sites, facilitating the formation of cocrystals with specific hydrogen bonding patterns. This has implications for the development of materials with tailored properties, including pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Metal Complexes Synthesis for Materials Science
The synthesis and characterization of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids reveal their potential in materials science. These complexes, investigated through thermal analysis, X-ray, and spectroscopic methods, underscore the versatility of pyrimidine derivatives in forming stable metal complexes with applications ranging from catalysis to electronic materials (Świderski, Świsłocka, Łyszczek, Wojtulewski, Samsonowicz, & Lewandowski, 2019).
Anticancer Research with Ruthenium(II) Complexes
Studies on ruthenium(II) complexes incorporating pyrimidine derivatives, such as 2-pyridyl-2-pyrimidine-4-carboxylic acid, have highlighted their potential in anticancer research. These complexes, being coordinatively saturated and substitutionally inert, represent a novel class of anticancer drug candidates, offering insights into non-DNA-targeted anticancer mechanisms, particularly through mitochondrial targeting (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).
Propriétés
IUPAC Name |
2-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFLHTYAHFUAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647952 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrimidine-5-carboxylic acid | |
CAS RN |
927803-31-4 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


